2-Methyl-6-oxaspiro[4.6]undec-8-ene
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methyl-6-oxaspiro[4.6]undec-8-ene . The name reflects its structural features:
- Spiro[4.6] : Indicates a spiro junction between two rings, one containing four members and the other six members.
- 6-Oxa : Denotes an oxygen atom in the six-membered ring.
- Undec-8-ene : Specifies an 11-carbon chain with a double bond starting at position 8.
- 2-Methyl : Identifies a methyl substituent at position 2 on the spiro system.
The structural formula (Figure 1) comprises a tetracyclic framework where a four-membered oxolane ring is fused via a single atom (spiro carbon) to a six-membered cyclohexene ring. The double bond at position 8 introduces planarity into the larger ring system, influencing its conformational flexibility.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Spiro configuration | Junction between 4- and 6-membered rings |
| Heteroatom | Oxygen in the 6-membered ring |
| Unsaturation | Double bond at C8-C9 |
| Substituent | Methyl group at C2 |
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by its CAS Registry Number 61604-08-8 . Additional identifiers include:
- Synonym : 2059974-44-4 (supplier-specific code)
- EN300-330852 : European Inventory identifier
- MDL Number : MFCD22069510 (PubChem)
These identifiers facilitate unambiguous referencing in chemical databases, regulatory documents, and commercial catalogs. The CAS number is critical for indexing in scientific literature and aligning with global nomenclature standards.
Molecular Formula and Weight Analysis
The molecular formula C₁₁H₁₈O confirms the composition of 11 carbon atoms, 18 hydrogens, and one oxygen atom. The molecular weight, calculated as follows:
$$
\text{Molecular weight} = (12.01 \times 11) + (1.008 \times 18) + (16.00 \times 1) = 166.26 \, \text{g/mol}
$$
This matches experimental values reported for analogous spirocyclic ethers.
Table 2: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₈O |
| Exact mass | 166.1358 g/mol |
| Monoisotopic mass | 166.1358 g/mol |
| Degree of unsaturation | 3 (1 double bond + 2 rings) |
The degree of unsaturation accounts for the double bond and two rings, consistent with the spiro[4.6] framework. The oxygen atom’s electronegativity introduces polarity, affecting solubility and reactivity compared to purely hydrocarbon spiro compounds.
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-methyl-6-oxaspiro[4.6]undec-8-ene |
InChI |
InChI=1S/C11H18O/c1-10-5-7-11(9-10)6-3-2-4-8-12-11/h2,4,10H,3,5-9H2,1H3 |
InChI Key |
HNZKTHVHRSWLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1)CCC=CCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-oxaspiro[4.6]undec-8-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of 2,2-bis(acetylthiomethyl)-1,3-propandiol and m- or p-nitrobenzaldehyde in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction is carried out in toluene under reflux conditions for about 12 hours . After the reaction, the mixture is cooled to room temperature and neutralized with sodium acetate .
Industrial Production Methods
While specific industrial production methods for 2-Methyl-6-oxaspiro[4.6]undec-8-ene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-oxaspiro[4.6]undec-8-ene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
2-Methyl-6-oxaspiro[4.6]undec-8-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-6-oxaspiro[4.6]undec-8-ene involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through the modulation of enzyme activity and receptor binding . The exact pathways and targets are still under investigation, but preliminary research suggests involvement in oxidative stress and cell signaling pathways .
Comparison with Similar Compounds
Structural Analogues: Spirocyclic Compounds
Spirocyclic compounds share a fused ring system with a single atom (spiro center) connecting two rings. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Spirocyclic Compounds
Key Observations:
- Ring Size and Reactivity : The [4.6] spiro system in 2-Methyl-6-oxaspiro[4.6]undec-8-ene provides greater steric hindrance compared to smaller [4.5] systems, influencing polymerization efficiency and thermal stability .
- Functional Groups : Compounds with multiple oxygen atoms (e.g., 2,4-Dioxaspiro[5.5]undec-8-ene) exhibit enhanced polarity, making them suitable for biological applications like protease inhibition . In contrast, the single 6-oxa group in the target compound optimizes its role in polymer matrices .
- Substituent Effects : The 2-methyl group in the target compound enhances rigidity, while azaspiro analogues (e.g., 9-Methoxy-1,4-dioxa-8-azaspiro) introduce nitrogen for drug design versatility .
Tricyclic Analogues: Cedrene and Related Compounds
Tricyclic compounds, though structurally distinct from spiro systems, share applications in fragrances and natural products:
Table 2: Comparison with Tricyclic Compounds
Key Observations:
- Complexity vs. Stability : Tricyclic systems like Cedrene exhibit higher structural complexity and natural abundance but lower synthetic accessibility compared to spiro compounds .
- Applications : While spiro compounds are tailored for synthetic polymers or pharmaceuticals, tricyclic analogues dominate in natural fragrances and flavorings .
Biological Activity
2-Methyl-6-oxaspiro[4.6]undec-8-ene is a chemical compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C11H18O |
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | 3-methyl-6-oxaspiro[4.6]undec-8-ene |
| InChI | InChI=1S/C11H18O/c1-10-5-7-11(9-10)6-3-2-4-8-12-11/h2,4,10H,3,5-9H2,1H3 |
| InChI Key | HNZKTHVHRSWLOJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2(C1)CCC=CCO2 |
The biological activity of 2-Methyl-6-oxaspiro[4.6]undec-8-ene is primarily attributed to its ability to interact with specific molecular targets, modulating enzyme activity and receptor binding. Preliminary research indicates that it may influence oxidative stress and cell signaling pathways, which are critical for various cellular functions and responses to stressors .
Antimicrobial Activity
Research has demonstrated that 2-Methyl-6-oxaspiro[4.6]undec-8-ene exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. The compound's mechanism in this context may involve disrupting microbial cell membranes or interfering with metabolic processes essential for microbial survival.
Anticancer Properties
A significant area of research focuses on the anticancer potential of 2-Methyl-6-oxaspiro[4.6]undec-8-ene. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including leukemia cells (K562 and U937). The compound was observed to induce apoptosis in these cells through caspase-dependent pathways and inhibit NF-kB activation, which is crucial for cancer cell survival and proliferation .
Case Studies
- Cytotoxicity in Leukemia Cells :
- NF-kB Inhibition :
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-Methyl-6-oxaspiro[4.6]undec-8-ene, it can be compared with other spiro compounds:
| Compound | Structure Comparison | Biological Activity |
|---|---|---|
| 1-Oxaspiro[4.6]undec-8-ene | Lacks methyl group at the 2-position | Limited data on biological activity |
| 3-Methyl-2-oxaspiro[4.5]decan-1-one | Different ring size and functional groups | Varies; specific activities not well-documented |
| 5,6-Epoxy-4,7-methano-1-oxaspiro[2.5]octane | Contains an epoxide group | Potentially different mechanisms of action |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
